REACTION_CXSMILES
|
COC1C=CC2N=C(N[C:11](=O)[NH:12][CH2:13][C:14]3C=CC(C(O)=O)=CC=3)SC=2C=1.[C:26](=[O:29])([O-])N.NC1S[C:33]2C=C(OC)C=C[C:34]=2[N:35]=1.NCC1C=CC(C(O)=O)=CC=1>>[NH2:35][CH2:34][CH2:33][N:12]1[CH2:11][CH2:26][O:29][CH2:14][CH2:13]1
|
Name
|
title compound 165
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(N=C(S2)NC(NCC2=CC=C(C(=O)O)C=C2)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)([O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C=CC(=C2)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC1=CC=C(C(=O)O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NCCN1CCOCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 28% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |